molecular formula C21H22N2O3S B2928316 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-04-1

4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2928316
CAS No.: 873076-04-1
M. Wt: 382.48
InChI Key: MVOLZMYSDTUFGC-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzamide-linked thiazole derivatives, characterized by a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a 4-methyl group at position 2. The ethane spacer connects the thiazole moiety to a 4-methoxy-substituted benzamide group. Its structural uniqueness lies in the dual methoxy groups on both the benzamide and thiazole-attached aryl rings, which may enhance electronic delocalization and influence binding interactions in biological systems. Synthesis typically involves Hantzsch thiazole cyclization or coupling reactions, as seen in related compounds (e.g., 4ca in ) .

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-19(27-21(23-14)16-6-10-18(26-3)11-7-16)12-13-22-20(24)15-4-8-17(25-2)9-5-15/h4-11H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOLZMYSDTUFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoic acid with 2-amino-4-methylthiazole in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, dihydrothiazole derivatives, and substituted benzamides, which can be further utilized in various applications .

Scientific Research Applications

4-Methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and methoxyphenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with analogues from the evidence:

Compound Name Thiazole Substituents Benzamide Substituents Synthesis Method Key Properties/Findings Evidence ID
4-Methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide (Target) 4-methyl, 2-(4-methoxyphenyl) 4-methoxy Likely Hantzsch cyclization Enhanced electronic effects from dual -OCH₃
N-[2-(4-Methoxyphenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4ca ) 4-hydroxy, 2-(4-methoxyphenyl) Unsubstituted Catalyst-free Hantzsch cyclization Hydroxy group increases polarity; 90–95% yield
4-Chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide 4-methyl, 2-(4-methoxyphenyl) 4-chloro Coupling reaction Chloro group may enhance lipophilicity
2-{4-[4-(Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-methoxyphenyl)-thiazol-5-yl]acetamide (9e ) 2-(4-methoxyphenyl), triazole-benzodiazole hybrid Acetamide linker Cu-catalyzed click chemistry Improved docking affinity vs. α-glucosidase
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-(4-methylphenyl), 5-phenyl 4-methoxy Unspecified Steric effects from phenyl/methyl groups

Key Differentiators

  • Methoxy vs. Halogen Substituents : The 4-methoxy group on the benzamide (target) vs. 4-chloro () alters logP (predicted higher for chloro) and solubility.
  • Hybrid Heterocycles : Compounds like 9e () incorporate triazole and benzodiazole rings, enabling multi-site binding, whereas the target compound’s simpler structure may limit versatility in interaction .
  • Tautomeric Stability : The target compound’s lack of labile protons (cf. 3f in ) reduces metabolic degradation risks .

Research Implications

The target compound’s dual methoxy architecture positions it as a candidate for studies on electron-rich enzyme inhibitors or anticancer agents. However, hybrid analogues (e.g., 9e ) and halogenated derivatives () offer competitive advantages in binding affinity and lipophilicity, respectively. Future work should explore co-crystallization with biological targets and substituent optimization (e.g., introducing sulfonamide or triazole groups as in and ) .

Biological Activity

4-Methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound belonging to the thiazole derivative class. Its unique structure, which incorporates methoxy and thiazole functional groups, suggests potential biological activities that merit exploration. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S. Its structure is characterized by a thiazole ring and various substituents that may influence its biological interactions.

Property Details
Molecular FormulaC21H24N2O3SC_{21}H_{24}N_{2}O_{3}S
Molecular Weight396.55 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The mechanism involves the modulation of biochemical pathways that lead to cellular responses such as apoptosis or inhibition of microbial growth.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects on bacterial growth .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties. Studies demonstrate that derivatives can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, certain thiazole derivatives have shown IC50 values below 5 µM against various cancer cell lines .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of related thiazole compounds in models of neurodegeneration. These effects may be mediated through antioxidant activity and inhibition of neuroinflammatory pathways .

Study on Antitubercular Activity

In a study evaluating novel thiazole derivatives for antitubercular activity, several compounds were synthesized and tested against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to this compound exhibited promising results with IC50 values ranging from 1.35 to 2.18 µM .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of specific functional groups in enhancing biological activity. The presence of methoxy groups on the phenyl ring was found to significantly increase cytotoxicity against cancer cells .

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